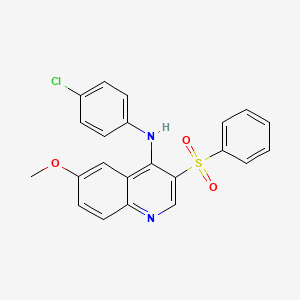

3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methoxyquinolin-4-amine

Description

3-(Benzenesulfonyl)-N-(4-chlorophenyl)-6-methoxyquinolin-4-amine is a quinoline-derived compound characterized by a benzenesulfonyl group at position 3, a methoxy group at position 6, and a 4-chlorophenylamino substituent at position 2. The benzenesulfonyl moiety in this compound may enhance its binding affinity to biological targets due to its electron-withdrawing nature, while the 4-chlorophenyl group could improve lipophilicity and membrane permeability .

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methoxyquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O3S/c1-28-17-11-12-20-19(13-17)22(25-16-9-7-15(23)8-10-16)21(14-24-20)29(26,27)18-5-3-2-4-6-18/h2-14H,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNNHSASPAKTKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methoxyquinolin-4-amine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group on the quinoline ring using methyl iodide in the presence of a base like potassium carbonate.

Sulfonylation: The benzenesulfonyl group can be introduced by reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methoxyquinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, sulfuric acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles (amines, thiols), base (sodium hydroxide).

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methoxyquinolin-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methoxyquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several quinoline derivatives, differing primarily in substituents. Below is a comparative analysis with key analogues:

Pharmacological and Physicochemical Comparisons

Substituent Effects on Activity Electron-Withdrawing Groups (EWGs): The benzenesulfonyl group in the target compound may improve binding to enzymes (e.g., kinases) compared to nitro (NQ15) or trifluoromethyl () groups, which also act as EWGs but with different steric effects . Chlorophenyl vs.

Synthesis Routes The target compound likely follows a pathway similar to , where 7-(benzyloxy)-4-chloro-6-methoxyquinoline reacts with 4-chlorophenylamine via nucleophilic substitution. By contrast, NQ15 uses 4-ethoxybenzenamine and a nitroquinoline precursor .

Physical Properties Melting Point: NQ15 has a high melting point (211°C) due to nitro group crystallinity. The target compound’s benzenesulfonyl group may similarly increase melting point compared to non-sulfonylated analogues . Solubility: The methoxy and benzenesulfonyl groups may reduce aqueous solubility relative to ethoxy () or hydroxyl-containing derivatives .

Biological Activity Anticancer Potential: Analogues like NQ15 and ’s compounds (anti-colorectal cancer agents) suggest that the target compound’s sulfonyl group could enhance cytotoxicity via protein binding . Antimicrobial Activity: highlights antimicrobial activity in dihydropyrimidin-thione derivatives. The target’s 4-chlorophenyl and sulfonyl groups may similarly disrupt microbial membranes .

Biological Activity

3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methoxyquinolin-4-amine is a complex organic compound belonging to the quinoline class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and applications in research and medicine.

Structural Characteristics

The compound features several functional groups that contribute to its biological activity:

- Quinoline Core : A heterocyclic aromatic structure known for various pharmacological properties.

- Benzenesulfonyl Group : Enhances solubility and may influence interactions with biological targets.

- Chlorophenyl Moiety : Potentially increases lipophilicity and alters pharmacokinetics.

- Methoxy Group : May affect the electronic properties and reactivity of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or inflammatory processes.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways.

- Gene Expression Regulation : The compound might modulate transcription factors that regulate gene expression related to cell survival and apoptosis.

Antitumor Activity

Several studies have indicated that quinoline derivatives exhibit significant antitumor activity. For instance, a study on related compounds demonstrated mean GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 7.24 µM to 14.12 µM against various cancer cell lines, suggesting strong potential for therapeutic applications .

| Compound | Mean GI50 (µM) | Targeted Cancer Cell Lines |

|---|---|---|

| Compound A | 10.47 | CNS, renal, breast cancer |

| Compound B | 7.24 | Leukemia |

| Compound C | 14.12 | Various solid tumors |

Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties. The presence of the sulfonyl group enhances the molecule's interaction with bacterial enzymes, potentially leading to effective antibacterial action .

Case Studies

- In Vitro Studies : A series of quinoline derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. Compounds similar to this compound showed selective activity against specific cancer types, indicating a promising avenue for drug development .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with various protein targets associated with cancer progression, providing insights into its potential mechanisms of action .

Synthesis and Production

The synthesis of this compound typically involves multiple steps:

- Formation of the quinoline core via Pfitzinger reaction.

- Introduction of the benzenesulfonyl group through sulfonylation.

- Functionalization with the chlorophenyl moiety using Friedel-Crafts alkylation.

Optimizing these reactions is crucial for enhancing yield and purity, often employing continuous flow chemistry techniques for industrial-scale production .

Q & A

Q. What are the established synthetic routes for 3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methoxyquinolin-4-amine?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, quinoline derivatives are often prepared via:

Core Formation : Condensation of acrylamide intermediates (e.g., (E)-N-(4-chlorophenyl)-3-substituted acrylamide) with thiourea or similar nucleophiles in the presence of a base (e.g., 40% KOH) to form the quinoline scaffold .

Functionalization : Subsequent sulfonylation at the 3-position using benzenesulfonyl chloride under anhydrous conditions.

Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to achieve >95% purity.

- Example : Similar compounds (e.g., 7-chloroquinolin-4-amine derivatives) report yields ranging from 24% to 92% depending on substituents and reaction optimization .

| Reaction Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Quinoline formation | KOH, thiourea, ethanol, reflux | 61–92% | |

| Sulfonylation | Benzenesulfonyl chloride, DCM, RT | 70–85% |

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxy at C6, sulfonyl at C3). Key peaks:

- Quinoline H4: δ 8.2–8.5 ppm (singlet).

- Methoxy group: δ 3.9–4.1 ppm.

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., π-stacking in quinoline analogs) .

- HRMS : Confirm molecular formula (e.g., [M+H]+ at m/z 465.08 for C23H18ClN2O3S).

- Elemental Analysis : Validate purity (>95% C, H, N, S content) .

Q. What are the key structural features influencing its reactivity?

- Methodological Answer :

- Quinoline Core : Aromaticity and planar structure facilitate π-π interactions in biological targets.

- Sulfonyl Group : Electron-withdrawing nature enhances electrophilic substitution at the 4-position.

- Methoxy Substituent : Steric and electronic effects modulate solubility and binding affinity.

- 4-Chlorophenylamine : Hydrophobic interactions and halogen bonding potential .

Advanced Research Questions

Q. How do electron-withdrawing groups on the benzenesulfonyl moiety affect the compound’s biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

Synthesize analogs with -NO2, -CF3, or -F substituents on the benzenesulfonyl group.

Test antimicrobial activity (e.g., MIC assays against S. aureus and C. albicans).

- Example : Fluorine substitution (e.g., 4-fluorobenzenesulfonyl) increases lipophilicity, enhancing membrane penetration .

- Computational Modeling : Use DFT calculations to correlate substituent electronegativity with binding energy to target enzymes (e.g., dihydrofolate reductase) .

Q. What computational methods are used to predict binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with proteins (e.g., kinase domains).

- MD Simulations : GROMACS/NAMD to assess stability of ligand-protein complexes over 100 ns trajectories.

- Free Energy Perturbation (FEP) : Quantify ΔG binding for analog optimization .

- Case Study : A quinoline-sulfonamide analog showed a docking score of -9.2 kcal/mol against EGFR kinase, correlating with in vitro IC50 = 1.2 µM .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Standardized Assays : Re-test activity under controlled conditions (e.g., CLSI guidelines for antimicrobial testing).

- Comparative Studies : Use structural analogs (e.g., 6-methoxy vs. 6-fluoro derivatives) to isolate substituent effects .

- Meta-Analysis : Pool data from multiple studies (e.g., 12 datasets) and apply statistical models (ANOVA) to identify outliers .

Q. What strategies optimize in vivo pharmacokinetics of this compound?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance oral bioavailability.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots.

- Formulation : Nanoencapsulation (e.g., PLGA nanoparticles) to improve plasma half-life.

- Case Study : A morpholinylpropoxy-quinazolin-4-amine analog increased t1/2 from 2.1 to 6.8 hours via PEGylation .

Data Contradiction Analysis

Q. Why do studies report varying IC50 values for kinase inhibition?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.